![molecular formula C17H17FN4O4S B2702163 2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-21-7](/img/structure/B2702163.png)

2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

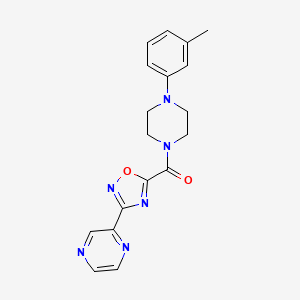

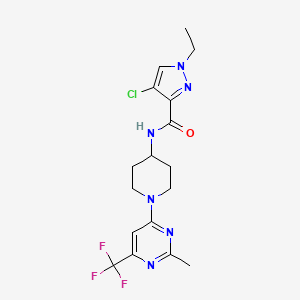

The molecular structure of “2-(2-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is complex, with multiple functional groups. It includes a fluorobenzyl group, a morpholinosulfonyl group, and a triazolopyridinone core .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds undergo various reactions. For instance, triazolopyridines can undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Structural and Synthetic Analysis

Experimental and Theoretical Analysis of Intermolecular Interactions

The study of biologically active 1,2,4-triazole derivatives, including fluoro derivatives, focuses on their crystal structures and intermolecular interactions. The research highlights the presence of various interaction types, such as C–H⋯O and C–H⋯π, crucial for understanding the compound's structural properties and reactivity. Theoretical quantum mechanical calculations provide insights into these interactions' nature and energetics, assisting in the drug design process (Shukla et al., 2014).

Supramolecular Synthons Formation

Derivatives of 1,2,4-triazolo[1,5-a]pyridines demonstrate the influence of substituents on crystal structures through diverse supramolecular synthons. These structures are critical for pharmaceutical development and applications in crystal engineering, offering insights into the compound's potential for forming stable and bioactive structures (Chai et al., 2019).

Biological Applications and Potential

Antimicrobial and Antioxidant Properties

Some derivatives have shown promise in antimicrobial activities against various microorganisms. Research into these derivatives provides insights into their potential as therapeutic agents. The structural motifs, such as those involving morpholine, play a significant role in their biological activities, including antioxidant properties. This indicates the compound's potential utility in developing treatments for infectious diseases and conditions associated with oxidative stress (Bektaş et al., 2007).

Inhibition of Disease-Related Enzymes

Derivatives incorporating 1,3,5-triazine structural motifs have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and tyrosinase, associated with neurological disorders and pigmentation diseases, respectively. This research underscores the compound's potential in developing treatments for Alzheimer's, Parkinson's, and skin pigmentation disorders (Lolak et al., 2020).

Anticancer Activity

The compound's framework is being explored for its antimalarial properties, indicating its broader pharmacological potential. The design and synthesis of novel derivatives, followed by in vitro evaluation against Plasmodium falciparum, have highlighted certain derivatives as promising antimalarial agents. These findings suggest the compound's versatility in drug development, potentially extending to anticancer applications (Karpina et al., 2020).

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGQBYSRHDTEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)

![N-(4-chloro-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2702088.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea](/img/structure/B2702094.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)

![2-Prop-2-enoyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2702097.png)

![N-(2-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702103.png)